molecular formula C9H17NO3 B1382771 N-methoxy-2-(1-methoxycyclobutyl)-N-methylacetamide CAS No. 1698246-60-4

N-methoxy-2-(1-methoxycyclobutyl)-N-methylacetamide

Cat. No.: B1382771
CAS No.: 1698246-60-4
M. Wt: 187.24 g/mol
InChI Key: UBMZFDSOLAMLMK-UHFFFAOYSA-N
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Description

N-methoxy-2-(1-methoxycyclobutyl)-N-methylacetamide is an organic compound with a unique structure that includes a cyclobutyl ring and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-methoxy-2-(1-methoxycyclobutyl)-N-methylacetamide typically involves the following steps:

    Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a cycloaddition reaction involving suitable precursors.

    Introduction of Methoxy Groups: Methoxy groups are introduced via methylation reactions using reagents such as methyl iodide or dimethyl sulfate.

    Acetamide Formation: The final step involves the formation of the acetamide group through an amidation reaction, where an amine reacts with an acyl chloride or anhydride.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl group in the acetamide, potentially converting it to an amine.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as halides or amines under basic conditions.

Major Products:

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-methoxy-2-(1-methoxycyclobutyl)-N-methylacetamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-methoxy-2-(1-methoxycyclobutyl)-N-methylacetamide involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    N-methoxy-2-(1-methoxycyclopropyl)-N-methylacetamide: Similar structure but with a cyclopropyl ring instead of a cyclobutyl ring.

    N-methoxy-2-(1-methoxycyclopentyl)-N-methylacetamide: Similar structure but with a cyclopentyl ring.

Uniqueness: N-methoxy-2-(1-methoxycyclobutyl)-N-methylacetamide is unique due to its specific ring size and substitution pattern, which can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

N-methoxy-2-(1-methoxycyclobutyl)-N-methylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO3/c1-10(13-3)8(11)7-9(12-2)5-4-6-9/h4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBMZFDSOLAMLMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)CC1(CCC1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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